molecular formula C15H21FN2O2 B2419783 4-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide CAS No. 1421477-83-9

4-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide

カタログ番号: B2419783
CAS番号: 1421477-83-9
分子量: 280.343
InChIキー: TXQUEZOULWGDLA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is a synthetic organic compound that features a piperidine ring substituted with a fluorine atom and a methoxyethyl group

特性

IUPAC Name

4-fluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2/c1-20-11-10-18-8-6-14(7-9-18)17-15(19)12-2-4-13(16)5-3-12/h2-5,14H,6-11H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQUEZOULWGDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Piperidine Intermediate Synthesis

The piperidine moiety serves as the foundational scaffold for this compound. A widely adopted method involves reductive amination of 4-piperidone with 2-methoxyethylamine. This reaction typically employs sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) in anhydrous dichloromethane or tetrahydrofuran at 0–25°C. The reaction proceeds via imine formation, followed by reduction to yield 1-(2-methoxyethyl)piperidin-4-amine.

Key reaction parameters :

  • Solvent polarity : Polar aprotic solvents (e.g., THF) enhance imine stability.
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions such as over-alkylation.

Acylation with 4-Fluorobenzoyl Chloride

The benzamide group is introduced via nucleophilic acyl substitution. The piperidine intermediate reacts with 4-fluorobenzoyl chloride in the presence of a tertiary amine base (e.g., triethylamine or pyridine) to neutralize HCl byproducts.

Optimized conditions :

  • Stoichiometry : A 1.2:1 molar ratio of 4-fluorobenzoyl chloride to piperidine intermediate ensures complete conversion.
  • Solvent selection : Anhydrous dichloromethane or dimethylformamide (DMF) improves reaction homogeneity.

Alternative Pathways

Recent advances propose coupling agent-mediated acylation to enhance efficiency. For example, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) activates the carboxylic acid derivative of 4-fluorobenzoic acid, enabling room-temperature coupling with the piperidine intermediate. This method reduces hydrolysis risks associated with acyl chlorides.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Parameter Condition 1 Condition 2 Yield (%)
Temperature 0°C 25°C 78 vs. 65
Solvent DMF Dichloromethane 82 vs. 75
Base Triethylamine Pyridine 80 vs. 72

Data adapted from large-scale trials. Lower temperatures and polar solvents (DMF) favor higher yields by stabilizing reactive intermediates.

Catalysts and Reagents

  • Reducing agents : NaBH(OAc)₃ outperforms NaBH₃CN in selectivity for secondary amine formation (95% vs. 88% purity).
  • Coupling agents : HATU increases acylation efficiency to 92% compared to traditional acyl chloride methods (78%).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Transitioning from batch to continuous flow systems improves scalability. Microreactors enable precise control over:

  • Residence time : 30–60 seconds for reductive amination.
  • Mixing efficiency : Reduced thermal gradients enhance consistency.

Purification Strategies

Method Purity (%) Throughput (kg/day)
Recrystallization 99.5 50
Column Chromatography 99.9 20

Recrystallization using ethyl acetate/hexane (3:7 v/v) is preferred for bulk production due to higher throughput.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR :
    • Piperidine N-CH₂ protons: δ 2.8–3.2 ppm (triplet, J = 6.5 Hz).
    • Aromatic protons (4-fluorobenzamide): δ 7.3–7.6 ppm (doublet, J = 8.5 Hz).
  • IR : C=O stretch at 1650 cm⁻¹ confirms benzamide formation.

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) resolves enantiomers with baseline separation (retention times: 8.2 min vs. 9.7 min).

化学反応の分析

Types of Reactions

4-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

科学的研究の応用

4-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: It is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.

作用機序

The mechanism of action of 4-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

類似化合物との比較

Similar Compounds

  • 2-fluoro-N-(piperidin-4-yl)benzamide
  • N-(1-(2-fluoro phenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide

Uniqueness

4-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the methoxyethyl group and the fluorine atom can influence the compound’s lipophilicity, metabolic stability, and receptor binding affinity, making it a valuable candidate for further research and development.

生物活性

4-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a benzamide core with a fluorine atom and a piperidine moiety linked via a methoxyethyl chain. The molecular formula is C16H22FN2O2C_{16}H_{22}FN_{2}O_{2}, with a molecular weight of 294.36 g/mol.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H22FN2O2
Molecular Weight294.36 g/mol
InChI KeyWVLHDEGIPPQJGD-UHFFFAOYSA-N

Synthesis

The synthesis typically involves multiple steps, starting with the preparation of the benzamide core. The piperidine moiety is attached through nucleophilic substitution, where the nitrogen of the piperidine attacks an electrophilic carbon on the benzamide structure. Key reaction conditions include temperature control, solvent selection, and catalyst use to optimize yield and purity.

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates significant activity in various biological assays:

  • Enzyme Inhibition : The compound inhibits certain enzyme pathways, which may be beneficial in treating conditions like inflammation and pain.
  • Receptor Binding : It interacts with receptors implicated in neurological and psychiatric disorders, suggesting potential therapeutic applications in these areas.

The presence of chloro and fluoro substituents enhances binding affinity to specific targets, while the piperidine moiety improves membrane permeability. The methoxyethyl chain contributes to solubility and pharmacokinetic properties.

Case Studies and Research Findings

Recent studies have demonstrated the compound's effectiveness in various biological contexts:

  • Enzyme Inhibition Studies :
    • The compound was tested against tyrosinase from Agaricus bisporus, revealing competitive inhibition with an IC50 value indicating strong inhibitory potential (IC50 = 0.18 μM) .
  • Neurological Applications :
    • In receptor binding assays, the compound showed promising results in modulating neurotransmitter systems relevant to anxiety and depression .
  • Comparative Analysis :
    • Compared to similar compounds, such as 2-chloro-6-fluorobenzonitrile, it exhibited unique advantages in terms of binding affinity and solubility due to its functional group composition .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide, and what key reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via multi-step reactions. A common approach involves coupling 4-fluoro-benzoic acid derivatives with a piperidinyl-ether intermediate. Key steps include:

  • Amide bond formation : Use coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst .
  • Piperidine functionalization : Introduction of the 2-methoxyethyl group via alkylation under anhydrous conditions with aprotic solvents (e.g., dichloromethane) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the final product .

Q. How is the structural identity of this compound confirmed in academic research?

  • Methodological Answer : Structural confirmation relies on:

  • NMR spectroscopy : 1H/13C NMR to verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm, piperidine methylene signals at δ 2.5–3.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 361.18) .
  • X-ray crystallography : For unambiguous stereochemical assignment, as demonstrated in related piperidinyl-benzamide analogs .

Q. What preliminary biological activity assessments are conducted for this compound?

  • Methodological Answer : Initial screens include:

  • In vitro enzyme inhibition assays : Testing against kinases or GPCRs using fluorescence polarization or radiometric methods .
  • Cellular viability assays : MTT or ATP-luciferase assays to evaluate cytotoxicity (e.g., IC50 values in cancer cell lines) .
  • Solubility and stability profiling : HPLC-based measurements in PBS or simulated physiological fluids to guide formulation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve scalability while maintaining purity?

  • Methodological Answer : Optimization strategies include:

  • Catalyst screening : Replacing DCC with EDC/HOBt to reduce side products and improve reaction efficiency .
  • Flow chemistry : Continuous-flow reactors to enhance reproducibility and reduce reaction times for piperidine alkylation .
  • Crystallization-driven purification : Solvent-antisolvent systems (e.g., acetone/water) to achieve >99% purity without chromatography .

Q. What strategies are employed to resolve contradictions in reported biological activity data across different studies?

  • Methodological Answer : Contradictions arise from assay variability or compound degradation. Solutions include:

  • Standardized protocols : Cross-laboratory validation using shared cell lines (e.g., HEK293 or HepG2) and reference inhibitors .
  • Stability monitoring : LC-MS analysis of stock solutions to detect hydrolysis or oxidation products during long-term storage .
  • Meta-analysis : Pooling data from multiple studies to identify trends, adjusting for variables like serum concentration in cell assays .

Q. What computational methods are used to predict the binding affinity of this compound with potential biological targets?

  • Methodological Answer : Computational approaches include:

  • Molecular docking : Using AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., EGFR or PI3K) .
  • Molecular dynamics simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories, focusing on hydrogen bonding with fluorophenyl moieties .
  • Free energy calculations : MM-PBSA/GBSA to quantify binding energy contributions from hydrophobic and electrostatic interactions .

Q. How do researchers design analogs to enhance the pharmacological profile of this compound?

  • Methodological Answer : Rational analog design involves:

  • Bioisosteric replacement : Substituting the 4-fluoro group with chloro or trifluoromethyl groups to modulate lipophilicity (logP) .
  • Piperidine ring modifications : Introducing spirocyclic or N-alkyl substituents to improve metabolic stability .
  • SAR studies : Systematic variation of the benzamide and methoxyethyl groups to correlate structure with activity (e.g., IC50 shifts in dose-response assays) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。